

13C NMR Analysis of 1-(2-(Methoxymethoxy)phenyl)ethanone: A Comparative Guide

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Compound of Interest

Compound Name: 1-(2-(Methoxymethoxy)phenyl)ethanone

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This guide provides a comparative analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **1-(2-(Methoxymethoxy)phenyl)ethanone**, a common intermediate in organic synthesis. The analysis contrasts the chemical shifts of the parent compound, 2-hydroxyacetophenone, with its methoxymethyl (MOM) protected form and other common protecting groups, namely benzyl (Bn) and tert-butyldimethylsilyl (TBDMS). This comparison offers valuable insights into the electronic effects of these protecting groups on the aromatic ring and the carbonyl group.

Data Presentation: ^{13}C NMR Chemical Shifts (δ) in ppm

The following table summarizes the experimental ^{13}C NMR chemical shift data for 2-hydroxyacetophenone and the predicted data for its protected analogues. The predicted values were obtained using a standard NMR prediction software and serve as a reliable estimation for comparison.

Carbon Atom	2-Hydroxyacetophenone (Experimental)	1-(2-(Methoxymethoxy)phenyl)ethanone (Predicted)	1-(2-(Benzyloxy)phenyl)ethanone (Predicted)	1-(2-((tert-butyl)dimethylsilyl)oxy)phenyl)ethanone (Predicted)
C=O	204.7	199.8	199.5	201.1
C1'	118.6	131.5	131.2	129.8
C2'	162.5	156.3	156.8	155.0
C3'	118.8	115.2	113.8	119.5
C4'	136.2	133.5	133.1	132.8
C5'	118.8	122.1	121.8	120.7
C6'	130.1	130.5	130.8	130.2
CH3 (Ac)	26.2	29.5	29.3	29.7
O-CH ₂ -O	-	94.5	-	-
O-CH ₂ -Ph	-	-	70.8	-
O-Si(CH ₃) ₂ C(CH ₃) ₃	-	-	-	-
O-CH ₃	-	56.2	-	-
Ph-C (Bn)	-	-	136.5 (ipso)	-
Ph-CH (Bn)	-	-	128.6, 128.3, 127.5	-
Si-C(CH ₃) ₃	-	-	-	25.7
Si-CH ₃	-	-	-	-4.5

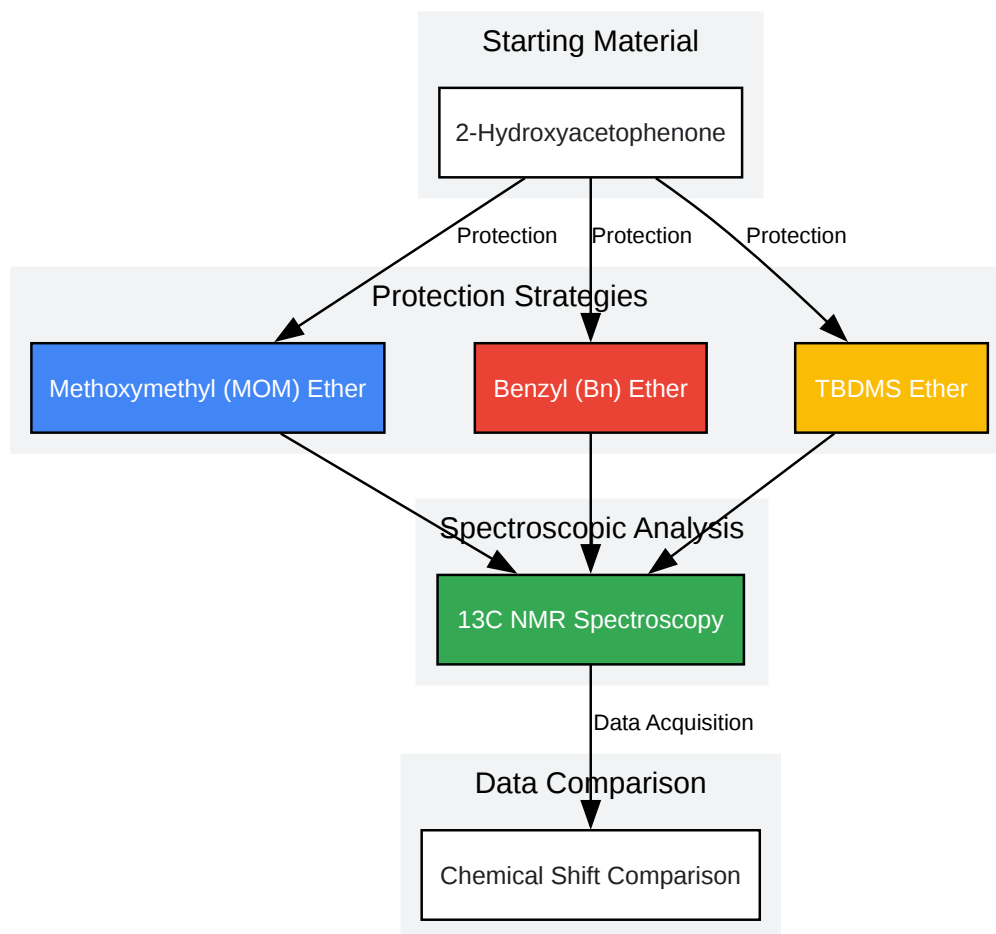
Experimental Protocols

General Procedure for ¹³C NMR Spectroscopy

The ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (10-20 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectra are acquired at room temperature. For a standard proton-decoupled ^{13}C NMR spectrum, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

Mandatory Visualization

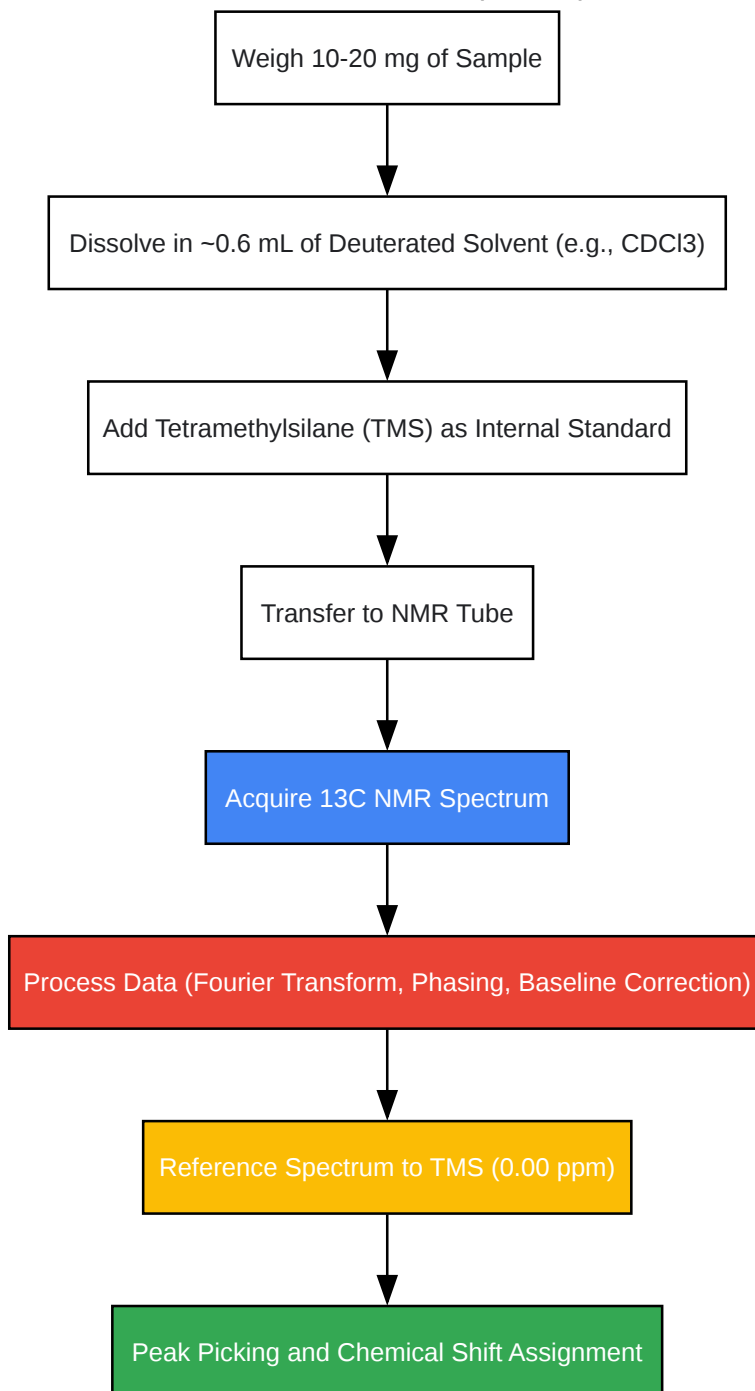
Logical Flow of ^{13}C NMR Analysis for Protected Phenols



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Caption: Logical workflow for the ^{13}C NMR analysis of protected 2-hydroxyacetophenone.

Experimental Workflow for ^{13}C NMR Sample Preparation and Analysis



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Caption: Step-by-step experimental workflow for acquiring a ^{13}C NMR spectrum.

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